molecular formula C9H18Cl2N4 B1404938 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1216433-63-4

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No. B1404938
M. Wt: 253.17 g/mol
InChI Key: NOTNUFZGHHWPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the CAS Number: 1216433-63-4 . It has a molecular weight of 253.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride . The InChI Code is 1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form .

Scientific Research Applications

Metabolism and Distribution

Arylpiperazine derivatives, including 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride, have shown significant pre-systemic and systemic metabolism, involving N-dealkylation to 1-aryl-piperazines primarily via CYP3A4. These metabolites exhibit a range of effects, particularly related to serotonin receptors, and distribute extensively in tissues, including the brain. Their levels in the brain or blood can surpass those of the parent compound, highlighting their pharmacological significance. Individual variability in the metabolite-to-parent drug ratios is attributed to differences in CYP3A4 and CYP2D6 expression and activity (Caccia, 2007).

Pharmacological Profile

Piperazine derivatives are recognized for their therapeutic applications, featuring in a range of drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, anti-inflammatory, and other properties. Modifications in the substitution pattern on the piperazine nucleus yield significant differences in the medicinal potential of the resultant molecules. The review emphasizes the versatile potential of piperazine-based molecules, suggesting them as promising building blocks for drug discovery, with changes in substituents impacting their pharmacokinetic and pharmacodynamic profiles significantly (Rathi, Syed, Shin, & Patel, 2016).

Antimicrobial Applications

Anti-Tuberculosis Activity

Piperazine has emerged as a key building block in the design of potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis. Several molecules with piperazine as an essential subunit have reported significant activity against both multidrug-resistant and extremely drug-resistant strains of tuberculosis. The review focuses on the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, offering insights to medicinal chemists in developing effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name

1-(1-ethylimidazol-2-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNUFZGHHWPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
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1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
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1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
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1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
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1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
Reactant of Route 6
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride

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